Betamethasone 11,17,21-Tripropionate

Vue d'ensemble

Description

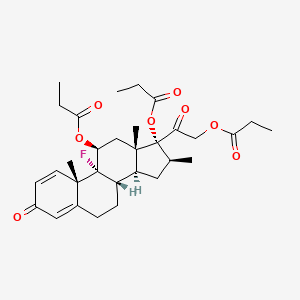

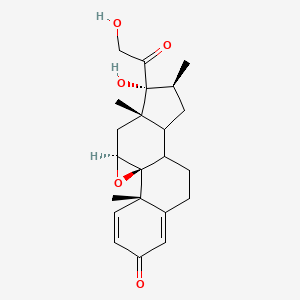

Betamethasone 11,17,21-Tripropionate is a degradation product of Betamethasone . It is a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties . The molecular formula is C31H41FO8, and it has an average mass of 560.651 Da .

Molecular Structure Analysis

The molecular structure of Betamethasone 11,17,21-Tripropionate consists of 31 carbon atoms, 41 hydrogen atoms, 1 fluorine atom, and 8 oxygen atoms . The exact structure can be viewed using specific chemical software .Applications De Recherche Scientifique

Analytical Chemistry

In analytical chemistry, Betamethasone Tripropionate is often analyzed to ensure the quality and potency of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) methods have been developed for the simultaneous determination of betamethasone esters in topical preparations . These analytical techniques are crucial for maintaining the standards of medications that reach patients.

Combination Therapies

Betamethasone Tripropionate is frequently used in combination with other therapeutic agents to enhance treatment efficacy. For instance, it is combined with antibacterial or antifungal agents, or vitamin D3 derivatives, to treat severe inflammatory skin conditions . This synergistic approach allows for a broader spectrum of action against various pathogens and skin issues.

Formulation Development

Betamethasone Tripropionate is a key ingredient in the development of topical formulations such as creams and ointments. Studies focus on creating formulations that maximize the drug’s efficacy while ensuring stability and patient compliance. The development of rapid UPLC methods for the determination of impurities in these formulations is an example of such research efforts .

Antimicrobial Activity Studies

The antimicrobial activity of Betamethasone Tripropionate, especially when combined with other drugs like gentamicin and clotrimazole, is a subject of ongoing research. These studies aim to evaluate the effectiveness of such combinations in treating microbial infections and to understand their mechanisms of action .

Mécanisme D'action

Target of Action

Betamethasone Tripropionate, also known as Betamethasone 11,17,21-Tripropionate, is a synthetic fluorinated corticosteroid . It primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Betamethasone Tripropionate acts as an agonist of the glucocorticoid receptor . Upon binding to these receptors, it controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability . This leads to lysosomal stabilization at the cellular level, which helps prevent or control inflammation .

Biochemical Pathways

Betamethasone Tripropionate affects several biochemical pathways. It inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . It also suppresses the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .

Pharmacokinetics

The systemic absorption of Betamethasone Tripropionate is rapid following intra-articular administration . After intramuscular administration, peak plasma concentrations are reached within 1 hour . The drug is metabolized in the liver via the CYP3A4 enzyme . Less than 5% of the drug is excreted unchanged in the urine . The elimination half-life is approximately 6.5 hours .

Result of Action

It has potent glucocorticoid activity and negligible mineralocorticoid activity . This leads to a decrease in vasodilation and permeability of capillaries, as well as a decrease in leukocyte migration .

Action Environment

The extent of systemic absorption of Betamethasone Tripropionate is influenced by several factors, including the integrity of the skin (intact vs abraded), the formulation of the drug, the age of the patient, the duration of use, and the use of occlusive dressings . The environment in which the drug is administered can therefore significantly influence its action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41FO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21-,22-,24-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHBGLRGUXAGHT-DGBYXFBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)OC(=O)CC)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)OC(=O)CC)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737999 | |

| Record name | (11beta,16beta)-9-Fluoro-16-methyl-3,20-dioxopregna-1,4-diene-11,17,21-triyl tripropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186048-33-8 | |

| Record name | Betamethasone 11,17,21-tripropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186048338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-9-Fluoro-16-methyl-3,20-dioxopregna-1,4-diene-11,17,21-triyl tripropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 11,17,21-TRIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE608TNS5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)